molecular formula C11H14BNO3 B2686298 4-Cyano-3-isobutoxyphenylboronic acid CAS No. 2096335-50-9

4-Cyano-3-isobutoxyphenylboronic acid

Cat. No.: B2686298
CAS No.: 2096335-50-9
M. Wt: 219.05
InChI Key: JYPWKDQSQZTZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Cyano-3-isobutoxyphenylboronic acid typically involves the reaction of 4-cyano-3-isobutoxyphenylboronic ester with a suitable boron reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyano-3-isobutoxyphenylboronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-3-isobutoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Cyano-3-isobutoxyphenylboronic acid exerts its effects involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction is facilitated by the base, which helps to activate the boronic acid group .

Comparison with Similar Compounds

4-Cyano-3-isobutoxyphenylboronic acid can be compared with other boronic acid derivatives, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid . While these compounds share similar chemical properties, this compound is unique due to the presence of the cyano and isobutoxy groups, which can influence its reactivity and applications.

Similar compounds include:

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Cyano-3-methoxyphenylboronic acid

These compounds are used in various chemical reactions and have applications in organic synthesis, materials science, and pharmaceuticals .

Properties

IUPAC Name

[4-cyano-3-(2-methylpropoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-10(12(14)15)4-3-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPWKDQSQZTZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)OCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.